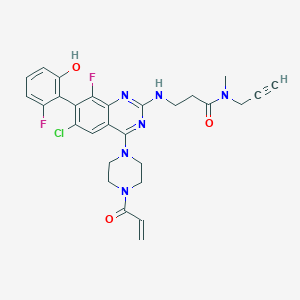

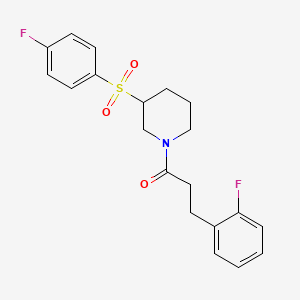

3-(2-Fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one, also known as 4'-fluoro-4-phenylsulfonamido-3-(piperidin-1-yl)propiophenone, is a chemical compound that has been of interest to many researchers due to its potential application in various scientific fields.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Enantioselective Cycloaddition Reactions : Research highlights the enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines and acyclic enones or ynones, presenting a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones. This method demonstrates the synthesis of complex structures with high diastereo- and enantioselectivity, emphasizing the compound's utility in creating chiral building blocks for further chemical synthesis (Liu et al., 2013).

Protective Group Application in Carbohydrate Chemistry : The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, closely related to the compound's sulfonyl function, has been designed for the protection of hydroxyl groups in carbohydrate chemistry. This protective group showcases the compound's relevance in synthetic chemistry, providing insights into its versatility and application in the synthesis and protection of sensitive chemical entities (Spjut et al., 2010).

Antimicrobial Activity : Derivatives of the compound have shown significant antimicrobial activities. A study synthesized and evaluated various derivatives for their efficacy against bacterial and fungal pathogens affecting tomato plants, revealing the potential of these compounds in agrochemical applications for crop protection (Vinaya et al., 2009).

Pharmacokinetic Improvement through Fluorination : Fluorination of related compounds has been shown to improve pharmacokinetic profiles significantly. Incorporating fluorine into ligands maintains high affinity and selectivity for target receptors and has a dramatic, beneficial influence on oral absorption, underscoring the importance of fluorinated derivatives in medicinal chemistry (van Niel et al., 1999).

Fuel Cell Applications : The synthesis of sulfonated block copolymers containing fluorenyl groups, using bis(4-fluorophenyl)sulfone as a comonomer, has been explored for fuel cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising for use in fuel cell membranes, highlighting the compound's potential in energy technologies (Bae et al., 2009).

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2NO3S/c21-16-8-10-17(11-9-16)27(25,26)18-5-3-13-23(14-18)20(24)12-7-15-4-1-2-6-19(15)22/h1-2,4,6,8-11,18H,3,5,7,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOHEXPRRYKMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896714.png)

![2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2896715.png)

![N-(3-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2896721.png)

![6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide](/img/structure/B2896722.png)

![5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2896728.png)

![1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride](/img/structure/B2896729.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896730.png)